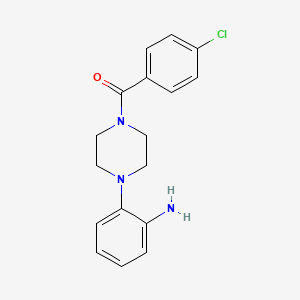

(4-(2-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone

Description

Properties

IUPAC Name |

[4-(2-aminophenyl)piperazin-1-yl]-(4-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O/c18-14-7-5-13(6-8-14)17(22)21-11-9-20(10-12-21)16-4-2-1-3-15(16)19/h1-8H,9-12,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBGVFRBBIAOPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2N)C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Aminophenyl Group: The aminophenyl group can be introduced through a nucleophilic substitution reaction, where an aminophenyl halide reacts with the piperazine ring.

Attachment of the Chlorophenyl Group: The final step involves the attachment of the chlorophenyl group through a Friedel-Crafts acylation reaction, using a chlorobenzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like aluminum chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(4-(2-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-(2-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activities

| Compound | Structural Features | Key Activities | References |

|---|---|---|---|

| (4-(2-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone | - 2-Aminophenyl on piperazine - 4-Chlorophenyl methanone |

Limited data; structural similarity suggests CNS or anticancer potential | |

| TRR469 (2-Amino-4-[(4-phenylpiperazin-1-yl)methyl]-5-(4-fluorophenyl)thiophen-3-ylmethanone) |

- Thiophen-3-yl core - 4-Fluorophenyl and 4-chlorophenyl groups |

A1 adenosine receptor (A1AR) positive allosteric modulator; anti-neuropathic pain in rats | |

| A-14 ([4-(4-Chlorophenyl)piperazin-1-yl][4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl]methanone) |

- 4-Chlorophenylpiperazine - Methylpiperazine-propoxy chain |

Anticancer activity (tested against cell lines) | |

| (4-Chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone | - Pyridinyl substituent on piperazine | Not explicitly reported; structural similarity to kinase inhibitors | |

| 4-(4-Chlorophenyl)piperazin-1-ylmethanone | - Morpholine instead of aminophenyl | Unspecified; morpholine enhances solubility | |

| Compound 3c (1-(4-Chlorophenyl)cyclopropylmethanone derivative) |

- Cyclopropyl linker - 4-Chlorophenyl group |

Dual anticancer (MDA-MB-435 cells) and antituberculosis activity | |

| SARS-CoV-2 Main Protease Inhibitor ((5-Bromopyridin-3-yl){4-[(R/S)-(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}methanone) |

- Benzhydryl group - Bromopyridinyl moiety |

Non-covalent inhibition of SARS-CoV-2 main protease |

Impact of Substituents on Activity

- Aminophenyl Group: The 2-aminophenyl group in the parent compound may enhance interactions with amine-binding receptors (e.g., serotonin or dopamine receptors), though direct evidence is lacking. Analogs like TRR469 use similar aminophenyl motifs for A1AR modulation .

- Chlorophenyl Group: The 4-chlorophenyl methanone is a common feature across analogs, contributing to lipophilicity and π-π stacking with hydrophobic enzyme pockets. For example, Compound 3c’s antituberculosis activity is attributed to this group’s interaction with mycobacterial targets .

- Heterocyclic Additions : Thiophene (TRR469) or pyridine (SARS-CoV-2 inhibitor) rings introduce planar structures that improve binding to enzymes or viral proteases .

- Polar Groups : Morpholine or methylpiperazine (A-14) substituents enhance solubility and metabolic stability, critical for drug-likeness .

Biological Activity

The compound (4-(2-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone , also known by its chemical identifier 695167-07-8, is a synthetic organic molecule characterized by a complex structure that includes a piperazine ring and various aromatic groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the chlorophenyl group is significant as it can influence both the chemical reactivity and biological activity of the compound.

| Property | Value |

|---|---|

| Molecular Weight | 319.79 g/mol |

| IUPAC Name | 4-(2-aminophenyl)piperazin-1-ylmethanone |

| InChI | InChI=1S/C17H18ClN3O/c18-14-7-5-13(6-8-14)17(22)21-11-9-20(10-12-21)16-4-2-1-3-15(16)19/h1-8H,9-12,19H2 |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, which can be categorized as follows:

1. Anticancer Activity

Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, in vitro assays showed that certain analogs exhibited significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes crucial for cancer cell survival.

2. Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research findings indicate that it possesses notable antibacterial properties, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

3. Enzyme Inhibition

This compound has also been studied for its potential to inhibit key enzymes such as acetylcholinesterase (AChE), which is relevant in treating conditions like Alzheimer's disease. The structure allows it to interact effectively with the enzyme's active site.

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of piperazine derivatives, it was found that compounds similar to this compound displayed IC50 values indicating effective inhibition of cell growth in various cancer types. Notably, compound derivatives showed enhanced activity due to structural modifications that improved binding affinity to target sites.

Case Study 2: Antimicrobial Activity

A comparative study evaluated the antimicrobial effects of this compound against standard drugs. Results indicated that certain derivatives exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the chlorophenyl group in enhancing antimicrobial efficacy.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to bind to enzyme active sites prevents substrate interaction, leading to decreased enzymatic activity.

- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Activity : Some studies report that this compound exhibits antioxidant properties, reducing oxidative stress within cells.

Q & A

Basic: What are the optimal synthetic strategies for preparing (4-(2-aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Amide coupling : Reacting 2-aminophenylpiperazine with 4-chlorobenzoyl chloride under basic conditions (e.g., triethylamine) to form the methanone backbone .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is used to isolate the compound from by-products .

- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (12–24 hours) improves efficiency .

Basic: How is the compound characterized spectroscopically to confirm its structural integrity?

Answer:

Key techniques include:

- NMR spectroscopy :

- Mass spectrometry (MS) : Molecular ion peak at m/z 315.8 (M⁺) validates the molecular formula (C₁₇H₁₈ClN₃O) .

- Infrared (IR) spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H from amine) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions may arise from:

- Variability in assay conditions : Standardize protocols (e.g., cell lines, incubation times, dose ranges). For example, reports anticancer activity in in vitro models using MCF-7 cells (IC₅₀ = 12 µM), but results may differ with alternative cell lines .

- Purity discrepancies : Validate compound purity (>95% via HPLC) to exclude interference from synthetic by-products .

- Receptor selectivity : Use competitive binding assays (e.g., radioligand displacement for serotonin/dopamine receptors) to clarify target specificity .

Advanced: What methodological approaches are recommended for evaluating the compound’s pharmacokinetic properties?

Answer:

- Solubility and permeability :

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation; half-life <30 minutes suggests rapid clearance .

- Protein binding : Equilibrium dialysis to measure binding to serum albumin (>90% binding correlates with limited free drug availability) .

Advanced: How can computational modeling guide the design of derivatives with enhanced activity?

Answer:

- Molecular docking : Target the 5-HT₁A receptor (PDB ID: 7E2Z) to identify critical interactions (e.g., hydrogen bonding between the amine group and Asp116) .

- QSAR modeling : Use descriptors like polar surface area (PSA) and Hammett constants to predict affinity trends. For example, electron-withdrawing groups (e.g., -NO₂) on the phenyl ring may enhance receptor binding .

- ADMET prediction : Tools like SwissADME assess toxicity risks (e.g., hERG inhibition) early in derivative design .

Basic: What are the critical safety considerations for handling this compound in the laboratory?

Answer:

- Toxicity data : Limited acute toxicity reports; assume mutagenic potential (analogous piperazines show Ames test positivity) .

- Handling protocols : Use fume hoods, nitrile gloves, and PPE. Store at −20°C under inert gas (argon) to prevent degradation .

- Waste disposal : Incinerate via hazardous waste protocols due to aromatic chlorides .

Advanced: How does structural modification of the piperazine ring affect biological activity?

Answer:

- N-substitution : Adding methyl groups (e.g., 4-methylpiperazine) reduces 5-HT₁A affinity but enhances dopamine D2 receptor selectivity (Ki shifts from 15 nM to 120 nM) .

- Ring expansion : Replacing piperazine with homopiperazine decreases metabolic stability (t₁/₂ reduced by 50%) .

- Stereochemistry : Cis vs. trans configurations in substituted piperazines alter binding kinetics; enantiomeric resolution (via chiral HPLC) is critical .

Basic: What analytical techniques are used to assess compound purity and stability?

Answer:

- HPLC : C18 column (acetonitrile/water + 0.1% TFA), retention time ~8.2 minutes .

- TGA/DSC : Thermal stability up to 180°C (decomposition onset) .

- XRPD : Confirm crystalline form (vs. amorphous) for reproducibility in biological assays .

Advanced: How can researchers address low aqueous solubility in preclinical studies?

Answer:

- Co-solvent systems : Use 10% DMSO/PBS or cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility .

- Prodrug design : Introduce phosphate esters at the amine group, which hydrolyze in vivo .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Advanced: What mechanistic insights exist for this compound’s interaction with CNS targets?

Answer:

- Serotonergic activity : Partial agonism at 5-HT₁A receptors (EC₅₀ = 50 nM) linked to anxiolytic effects in rodent models .

- Dopamine modulation : Antagonism at D2 receptors (IC₅₀ = 220 nM) may explain antipsychotic potential .

- Cross-reactivity : Off-target binding to σ receptors (Ki = 1.2 µM) requires selectivity optimization via structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.